Cas no 87421-23-6 ((2R,3S)-β-Hydroxyleucine)

(2R,3S)-β-Hydroxyleucine structure
(2R,3S)-β-Hydroxyleucine structure
商品名:(2R,3S)-β-Hydroxyleucine
CAS番号:87421-23-6
MF:C6H13NO3
メガワット:147.172322034836
MDL:MFCD00142970
CID:61087
PubChem ID:2724869

(2R,3S)-β-Hydroxyleucine 化学的及び物理的性質

名前と識別子

    • (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
    • D(-)-threo-3-Hydroxyleucine
    • (2R,3S)-β-Hydroxyleucine
    • (2R,3S)-(-)-2-amino-3-hydroxy-4-methylpentanoic acid
    • (3S)-3-Hydroxy-D-leucine (ACI)
    • D-Leucine, 3-hydroxy-, threo- (ZCI)
    • D-threo-β-Hydroxyleucine
    • DTXSID00369265
    • 87421-23-6
    • (2R*,3S*)-2-amino-3-hydroxy-4-methyl-pentanoic acid
    • (2R,3S)-3-HYDROXYLEUCINE
    • 35016-62-7
    • D-Leucine, 3-hydroxy-, (3S)-
    • (2r,3s)-beta-hydroxyleucine
    • AC-4459
    • (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid (H-D-Leu(3S-OH)-OH)
    • ZAYJDMWJYCTABM-UHNVWZDZSA-N
    • (2R,3S)-rel-2-Amino-3-hydroxy-4-methylpentanoic acid
    • MFCD00142970
    • starbld0019666
    • AKOS016842860
    • BCP09538
    • (d)3-hydroxy-Leucine
    • AS-67678
    • SCHEMBL2030131
    • MDL: MFCD00142970
    • インチ: 1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
    • InChIKey: ZAYJDMWJYCTABM-UHNVWZDZSA-N
    • ほほえんだ: [C@H](N)(C(=O)O)[C@@H](O)C(C)C

計算された属性

  • せいみつぶんしりょう: 147.08954328g/mol
  • どういたいしつりょう: 147.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.2006 (rough estimate)
  • ゆうかいてん: 205-208 ºC
  • ふってん: 267.28°C (rough estimate)
  • 屈折率: 1.4240 (estimate)
  • すいようせい: 解体
  • ようかいせい: 水に溶ける
  • ひせんこうど: -19.4 º (c=2, 6N HCl 25 ºC)

(2R,3S)-β-Hydroxyleucine セキュリティ情報

(2R,3S)-β-Hydroxyleucine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H943740-500mg
(2R,3S)-β-Hydroxyleucine
87421-23-6
500mg
$ 1200.00 2023-09-07
TRC
H943740-1g
(2R,3S)-β-Hydroxyleucine
87421-23-6
1g
$ 1735.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R42760-25mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoicacid
87421-23-6
25mg
¥1076.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YH236-100mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 97%
100mg
2059CNY 2021-05-07
eNovation Chemicals LLC
Y1046372-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
250mg
$360 2024-06-07
eNovation Chemicals LLC
Y1046372-1g
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
1g
$955 2024-06-07
eNovation Chemicals LLC
Y1046372-50mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
50mg
$175 2024-06-07
Aaron
AR004H32-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 98%
250mg
$347.00 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0314-250mg
(2R,3S)-2-amino-3-hydroxy-4-methyl-pentanoic acid
87421-23-6 95%
250mg
¥4428.0 2024-04-16
eNovation Chemicals LLC
Y1046372-250mg
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
87421-23-6 95%
250mg
$360 2025-02-26

(2R,3S)-β-Hydroxyleucine 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  40 h, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
リファレンス
Trading N and O. Part 4: Asymmetric synthesis of syn-β-substituted-α-amino acids
Davies, Stephen G.; et al, Tetrahedron, 2018, 74(38), 5049-5061

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 120 °C
リファレンス
Total Structure and Inhibition of Tumor Cell Proliferation of Laxaphycins
Bonnard, Isabelle; et al, Journal of Medicinal Chemistry, 2007, 50(6), 1266-1279

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
リファレンス
An efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine
Sunazuka, Toshiaki; et al, Tetrahedron Letters, 1993, 34(28), 4447-8

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Sodium methoxide ,  Cupric acetate Solvents: Methanol
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
Nonracemic 2-formyl-3-hydroxy[2.2]paracyclophane as a new reagent for asymmetric synthesis
Rozenberg, Valeria; et al, Angewandte Chemie, 1994, 106(1), 106-8

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Naphthalene ,  Sodium Solvents: 1,2-Dimethoxyethane ;  overnight, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt → -78 °C
1.3 5 min, -78 °C; 30 min, -78 °C
1.4 Solvents: Ethanol ;  -78 °C → rt
1.5 Reagents: Hydrochloric acid ;  40 h, 100 °C
リファレンス
syn-1,2-Amino alcohols via diastereoselective allylic C-H amination
Fraunhoffer, Kenneth J.; et al, Journal of the American Chemical Society, 2007, 129(23), 7274-7276

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Water
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
リファレンス
Total Synthesis of (+)-Lactacystin
Nagamitsu, Tohru; et al, Journal of the American Chemical Society, 1996, 118(15), 3584-90

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 10 °C
リファレンス
Biocatalytic access to α,α-dialkyl-α-amino acids by a mechanism-based approach
Fesko, Kateryna; et al, Angewandte Chemie, 2010, 49(1), 121-124

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
Nonracemic 2-formyl-3-hydroxy[2.2]paracyclophane as a new reagent for asymmetric synthesis
Rozenberg, Valeria; et al, Angewandte Chemie, 1994, 106(1), 106-8

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 25 °C
2.1 Reagents: Pyridoxal 5′-phosphate Catalysts: D-Threonine aldolase Solvents: Water ;  24 h, pH 8.0, 10 °C
リファレンス
Biocatalytic access to α,α-dialkyl-α-amino acids by a mechanism-based approach
Fesko, Kateryna; et al, Angewandte Chemie, 2010, 49(1), 121-124

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Water
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
リファレンス
An efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine
Sunazuka, Toshiaki; et al, Tetrahedron Letters, 1993, 34(28), 4447-8

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Dowex 50W
リファレンス
Concise asymmetric synthesis of β-hydroxy α-amino acids using the sulfinimine-mediated asymmetric Strecker synthesis: phenylserine and β-hydroxyleucine
Davis, Franklin A.; et al, Journal of Organic Chemistry, 2000, 65(22), 7663-7666

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
リファレンス
Total Synthesis of (+)-Lactacystin
Nagamitsu, Tohru; et al, Journal of the American Chemical Society, 1996, 118(15), 3584-90

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  (1S)-6-Hydroxytricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldeh… Catalysts: Sodium methoxide Solvents: Methanol
1.2 Catalysts: Sodium methoxide Solvents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
リファレンス
Synthesis, resolution and absolute configuration determination of (S)- and (R)-4-formyl-5-hydroxy[2.2]paracyclophane and its application in the asymmetric synthesis of α-amino acids
Antonov, Dmitri Yu.; et al, Journal of the Chemical Society, 1995, (14), 1873-9

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Efficient enantioselective synthesis of (2R,3R)- and (2S,3S)-3-hydroxyleucines and their diastereomers through dynamic kinetic resolution
Makino, K.; et al, Tetrahedron: Asymmetry, 2001, 12(12), 1757-1762

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  Monopotassium phosphate Solvents: Water ;  3 h, pH 8, rt
リファレンス
Synthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids and 2-amino-1,3-diols using threonine aldolases
Steinreiber, Johannes; et al, Tetrahedron, 2007, 63(34), 8088-8093

(2R,3S)-β-Hydroxyleucine Raw materials

(2R,3S)-β-Hydroxyleucine Preparation Products

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Amadis Chemical Company Limited
(CAS:87421-23-6)(2R,3S)-β-Hydroxyleucine
A862633
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):226.0/424.0/1274.0